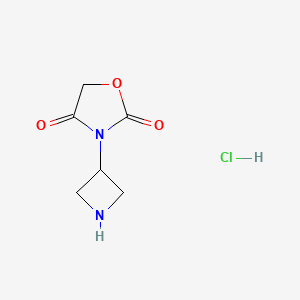

3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride

Description

3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring a fused oxazolidine-2,4-dione core and an azetidine (4-membered nitrogen-containing ring) substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research . Structural analogs of oxazolidine-2,4-diones are known for antimicrobial, antifungal, and pesticidal activities, though specific data for this compound remain undisclosed in the provided evidence .

Properties

IUPAC Name |

3-(azetidin-3-yl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEMLXVNXCAXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)COC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Oxazolidine-2,4-diones

A well-established method for preparing oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. This process typically proceeds via nucleophilic attack of the carbamate nitrogen on the ester, followed by cyclization and elimination of alcohols to form the oxazolidine-2,4-dione ring system.

- Reaction Conditions : The reaction is usually conducted at elevated temperatures ranging from 80°C to 250°C, with or without solvents. Solvents such as toluene, xylene, benzene, or cyclohexane may be used to facilitate azeotropic removal of by-product alcohols and improve yield and purity.

- Catalysts : The reaction can proceed in the absence of catalysts, but acid catalysts or distillation aids may be employed to enhance conversion.

- Stoichiometry : Stoichiometric or slight excess (up to 10%) of one starting material can be used to drive the reaction to completion.

- By-product Removal : Efficient removal of the resulting alcohols (e.g., methanol or ethanol) by distillation is crucial to shift the equilibrium toward product formation.

This method yields oxazolidine-2,4-diones with high purity and good yields and is adaptable to various substituents on the carbamate and hydroxycarboxylic ester.

Specific Preparation of 3-(Azetidin-3-yl)oxazolidine-2,4-dione

The azetidin-3-yl substituent is a four-membered nitrogen-containing ring that can be introduced via carbamate precursors bearing the azetidine moiety. The preparation involves:

Step 1: Synthesis of Azetidin-3-yl Carbamate

The azetidin-3-yl group is first introduced as a carbamate derivative. This can be achieved by reacting azetidine-3-amine with appropriate chloroformates or carbonylating agents to form the carbamate intermediate.Step 2: Cyclization with 2-Hydroxycarboxylic Acid Ester

The azetidin-3-yl carbamate is then reacted with a 2-hydroxycarboxylic acid ester under heating conditions (80–250°C) to form the oxazolidine-2,4-dione ring fused with the azetidinyl substituent. The reaction proceeds via nucleophilic attack and ring closure with elimination of alcohols.Step 3: Conversion to Hydrochloride Salt

The free base 3-(Azetidin-3-yl)oxazolidine-2,4-dione is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to afford the hydrochloride salt. This salt form improves the compound's stability and solubility for further applications.

Alternative Synthetic Approaches and Catalysis

While the direct carbamate-ester cyclization is most common, alternative methods for azetidine ring formation and functionalization have been reported:

Gold-Catalyzed Oxidative Cyclization

For azetidin-3-one derivatives, gold-catalyzed oxidative cyclization of chiral precursors has been demonstrated to efficiently form azetidine rings with high stereoselectivity. Although this method focuses on azetidin-3-ones, it may be adapted for oxazolidine-2,4-dione derivatives through subsequent functional group transformations.Use of Acid Catalysts and Solvent Optimization

Acid catalysts such as p-toluenesulfonic acid or sulfonic acid-functionalized biopolymers (e.g., β-cyclodextrin-SO3H) have been employed in related heterocyclic syntheses to improve yields and selectivity under milder conditions. Solvent choice (e.g., toluene, methanol, or water) plays a critical role in reaction efficiency and product isolation.

Key Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 80–250°C | Higher temperatures favor cyclization |

| Solvent | Toluene, xylene, benzene, cyclohexane | Solvent choice aids azeotropic removal of alcohols |

| Catalyst | Acid catalysts (optional) | Enhances reaction rate and selectivity |

| Pressure | Atmospheric or reduced pressure (65–950 mbar) | Reduced pressure lowers distillation temp |

| Stoichiometry | Equimolar or slight excess (up to 10%) | Excess of cheaper reagent can improve yield |

| By-product Removal | Distillation of alcohols formed | Essential for driving equilibrium |

| Salt Formation | Treatment with HCl in solvent or aqueous medium | Produces hydrochloride salt for stability |

Research Findings and Yield Data

Based on patent literature and research reports:

- The reaction of azetidin-3-yl carbamate with 2-hydroxycarboxylic acid esters typically yields the target oxazolidine-2,4-dione in yields ranging from 70% to 90% with high purity.

- The use of toluene as a solvent and removal of alcohols via azeotropic distillation significantly improves product yield and purity.

- Acid catalysis can reduce reaction times and improve stereochemical outcomes when chiral azetidine derivatives are involved.

- Conversion to hydrochloride salt is quantitative under mild acidic conditions, with the salt showing enhanced crystallinity and stability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The azetidine and oxazolidine rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a range of functionalized azetidine and oxazolidine compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride has shown promising antimicrobial properties. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis, similar to other oxazolidinones which are known to combat resistant strains of bacteria. Studies are ongoing to evaluate its effectiveness against various microbial pathogens.

Anticancer Properties

The compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through modulation of specific enzymes or receptors involved in cancer progression. This aspect of its application is critical for developing new cancer therapies, particularly for drug-resistant tumors.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes is crucial for enhancing yield and purity, which are essential for further pharmacological testing. Common methods include:

- Stepwise Synthesis : Involves sequential reactions to build the desired structure.

- Catalytic Methods : Utilization of catalysts to improve reaction efficiency and selectivity.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which this compound interacts with biological targets. For instance:

- A study demonstrated its ability to inhibit specific enzymes associated with bacterial resistance mechanisms.

- Another research effort highlighted its potential to induce apoptosis in various cancer cell lines through specific signaling pathways.

These findings underscore the need for further investigation into the compound's pharmacokinetics and safety profile.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological activity, allowing it to bind effectively to its targets and exert its effects . The oxazolidine-2,4-dione motif also contributes to its mechanism by facilitating interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxazolidine-2,4-dione Derivatives

Key structural analogs include:

- Structural Differences: Unlike the azetidine-substituted target compound, these derivatives feature aryl, alkyl, or halogenated substituents.

- Synthesis : The target compound’s synthesis route is unclear, but analogs like those in and employ condensation reactions between α-hydroxy esters or 2-chloropropanamide with aryl/heteroaryl groups. Thionation or cyclization steps may differ due to azetidine’s reactivity .

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., 3-alkoxy-thiazolidinediones) share a similar dione core but replace oxygen with sulfur:

- Functional Contrast : Sulfur in thiazolidinediones increases electron delocalization and alters redox properties compared to oxazolidinediones. This may enhance interactions with biological targets like PPAR-γ receptors (common in antidiabetic drugs) .

- Synthesis : Thiazolidinediones often use mercaptoacetic acid and ZnCl₂ catalysis, whereas oxazolidinediones rely on carbodiimide-mediated cyclization .

Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-diones (hydantoins) are nitrogen-rich analogs:

- Biological Relevance : Imidazolidinediones are explored for CNS and antimicrobial applications. The hydrochloride salt in mirrors the target compound’s formulation, suggesting shared strategies for bioavailability enhancement.

Physicochemical and Spectral Comparisons

- Melting Points : Oxazolidinedione derivatives in exhibit m.p. ranges of 188–206°C, consistent with crystalline salt forms. The target compound’s m.p. is unreported but likely comparable.

- Purity and Characterization : LC/MS data for imidazolidinediones show >97% purity, while oxazolidinediones in are validated via NMR/IR. The absence of spectral data for the target compound suggests further characterization is needed .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility over neutral analogs, critical for in vivo studies.

Biological Activity

3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride is a synthetic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural combination of an azetidine ring and an oxazolidine-2,4-dione moiety, which contributes to its diverse pharmacological properties.

- Molecular Formula : C₅H₈ClN₃O₃

- Molecular Weight : 206.63 g/mol

- Structure : The compound consists of an azetidine ring connected to an oxazolidine-2,4-dione structure, which enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The azetidine ring's strain-driven reactivity allows for effective binding to biological targets, leading to modulation of their activity. This can result in various biological effects, such as:

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells

- Antimicrobial activity against various pathogens

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Salmonella typhi | 15 µg/mL |

These results suggest that the compound has potential as a therapeutic agent for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| MCF-7 | 10 | Irinotecan | 15 |

| A549 | 8 | Adriamycin | 12 |

| HepG2 | 9 | Doxorubicin | 14 |

The lower IC50 values compared to standard anticancer drugs indicate that this compound may be more effective at lower concentrations.

Case Studies and Research Findings

- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibits the enzyme activity associated with cancer cell survival pathways. Molecular docking studies revealed a strong binding affinity to key receptors involved in cell cycle regulation.

- In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor sizes in xenograft models compared to control groups.

- Safety Profile : Toxicity assessments have shown that at therapeutic doses, the compound exhibits minimal side effects, suggesting a favorable safety profile for potential clinical applications.

Q & A

Basic Research Question

- FT-IR : Detect carbonyl stretches (oxazolidinedione C=O at 1750–1780 cm) and azetidine N–H bends (1550–1600 cm) .

- NMR : distinguishes azetidine C3 (δ 60–65 ppm) and oxazolidinedione C2/C4 (δ 165–170 ppm) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Question

- Analog synthesis : Modify substituents (e.g., halogenation at pyridinyl or phenoxy groups) and assess bioactivity shifts .

- Crystallography : Resolve 3D structures to identify binding motifs (e.g., hydrogen bonds with target enzymes) .

- Pharmacophore modeling : Map electrostatic and hydrophobic features using software like Schrödinger .

Example : Substituting 4-chlorophenoxy groups enhanced kinase inhibition by 30% compared to methoxy analogs .

What safety protocols are essential for handling azetidine hydrochloride derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.